molecular formula C8H9NO3 B1587378 2,6-Dimethoxyisonicotinaldehyde CAS No. 52606-01-6

2,6-Dimethoxyisonicotinaldehyde

Cat. No.: B1587378
CAS No.: 52606-01-6
M. Wt: 167.16 g/mol
InChI Key: VVFYKYAJHFLXGP-UHFFFAOYSA-N
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Description

2,6-Dimethoxyisonicotinaldehyde is a heterocyclic aromatic compound with the molecular formula C8H9NO3 It is characterized by the presence of two methoxy groups attached to the 2nd and 6th positions of an isonicotinaldehyde ring

Scientific Research Applications

2,6-Dimethoxyisonicotinaldehyde has a wide range of applications in scientific research:

Safety and Hazards

The safety data sheet for 2,6-Dimethoxyisonicotinaldehyde provides information on its hazards, including hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection .

Future Directions

2,6-Dimethoxyisonicotinaldehyde has potential applications in drug discovery and material synthesis. It’s also been identified as a potential candidate for further optimization due to its antibacterial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dimethoxyisonicotinaldehyde can be synthesized through several methods. One common approach involves the reaction of citrazinic acid with methanol in the presence of a catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories and chemical manufacturing facilities. The process involves standard organic synthesis techniques, including the use of high-purity reagents and controlled reaction environments to ensure product consistency and quality.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethoxyisonicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to replace the methoxy groups.

Major Products Formed:

    Oxidation: 2,6-Dimethoxyisonicotinic acid.

    Reduction: 2,6-Dimethoxyisonicotinalcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

2,6-Dimethoxyisonicotinaldehyde can be compared with other similar compounds such as:

    2,6-Dimethoxybenzoic acid: Both compounds have methoxy groups at the 2nd and 6th positions, but differ in their functional groups (aldehyde vs.

    2,6-Dimethoxybenzaldehyde: Similar in structure but lacks the nitrogen atom present in this compound.

Uniqueness: this compound is unique due to its combination of methoxy groups and an aldehyde functional group on an isonicotinaldehyde ring, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2,6-dimethoxypyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-11-7-3-6(5-10)4-8(9-7)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVFYKYAJHFLXGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=N1)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376653
Record name 2,6-Dimethoxyisonicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52606-01-6
Record name 2,6-Dimethoxyisonicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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